molecular formula C8H8BrNO B6305352 5-Bromo-4-ethylpicolinaldehyde CAS No. 1289035-27-3

5-Bromo-4-ethylpicolinaldehyde

Cat. No.: B6305352
CAS No.: 1289035-27-3
M. Wt: 214.06 g/mol
InChI Key: WVCOOUIQGYEDNU-UHFFFAOYSA-N
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Description

5-Bromo-4-ethylpicolinaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a bromine atom attached to the fifth position and an ethyl group attached to the fourth position of a picolinaldehyde ring

Biochemical Analysis

Biochemical Properties

5-Bromo-4-ethylpicolinaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce mutations in DNA, which can lead to changes in gene expression and cellular behavior . This compound’s impact on cellular metabolism and signaling pathways makes it a valuable tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with DNA, causing mutations and affecting gene expression

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that this compound can undergo electron-induced decomposition, which affects its stability and long-term effects on cellular function . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can lead to toxic or adverse effects, while lower doses may have therapeutic potential . These dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to undergo oxidative deamination and demethylation, leading to the formation of various metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how this compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethylpicolinaldehyde typically involves the bromination of 4-ethylpicolinaldehyde. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-ethylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 5-Bromo-4-ethylpicolinic acid.

    Reduction: 5-Bromo-4-ethylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-4-ethylpicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology: In biological research, this compound can be used to study the interactions of brominated aromatic compounds with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals. It may also be employed in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    4-Ethylpicolinaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-4-methylpicolinaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may affect its steric and electronic properties.

    5-Bromo-4-ethylpyridine: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.

Uniqueness: 5-Bromo-4-ethylpicolinaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-4-ethylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-6-3-7(5-11)10-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCOOUIQGYEDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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